molecular formula C7H15N3O B2423910 1-(3-Aminopropyl)tetrahydro-2(1h)-pyrimidinone CAS No. 13173-07-4

1-(3-Aminopropyl)tetrahydro-2(1h)-pyrimidinone

Cat. No. B2423910
CAS RN: 13173-07-4
M. Wt: 157.217
InChI Key: HQXKCSSNQJUVML-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)tetrahydro-2(1h)-pyrimidinone, also known as THP-AP, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrimidinone derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

  • Metal Complexation and Environmental Applications : Tetrahydro-2-pyrimidinone derivatives have been utilized for metal complexation. For instance, the derivative 4-(3-aminopropylamino)-1-hydroxy-2-(1H)-pyrimidinone (HOPY-PrN) has shown potential in chelating metal ions like FeIII, AlIII, and ThIV, suggesting applications in environmental remediation for sequestering metal ions (Esteves et al., 2005).

  • Synthesis of Heterocyclic Derivatives : Tetrahydro-2-pyrimidinone is used as a base compound for synthesizing various heterocyclic derivatives. These derivatives have potential applications in the development of new pharmaceuticals and bioactive molecules (Dorofeev et al., 2018).

  • Pharmacological Studies : The compound has been a key intermediate in synthesizing various pharmacologically active molecules. For instance, it has been used in the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone, which is a precursor for studying various pharmacological activities (Zaki et al., 2017).

  • Antimicrobial Agents : Some derivatives of tetrahydro-2-pyrimidinone have been explored for their antimicrobial properties, making them potential candidates for drug development in combating bacterial and fungal infections (Hossan et al., 2012).

  • Corrosion Inhibition : Pyrimidine derivatives, including those derived from tetrahydro-2-pyrimidinone, have been investigated for their potential as corrosion inhibitors. This could have applications in material science and engineering to protect metals from corrosive environments (Hou et al., 2019).

  • Electrochemical Applications : The electrochemical properties of aminopyrimidinone derivatives have been explored, indicating potential uses in developing electrochemically detectable binders, which could be useful in various chemical analysis and sensor technologies (Chiba et al., 2012).

  • Synthesis of Fused Heterocyclic Compounds : Tetrahydro-2-pyrimidinone derivatives have been used in the synthesis of various bi- and tri-cyclic heterocyclic compounds, which are of interest in pharmaceutical research due to their diverse biological activities (Salem et al., 2008).

properties

IUPAC Name

1-(3-aminopropyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h1-6,8H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXKCSSNQJUVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13173-07-4
Record name 1-(3-aminopropyl)-1,3-diazinan-2-one
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